Dibenzyl (aminomethyl)phosphonate
Description
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum exhibits:
- Molecular ion peak : m/z 291 ([M]+), consistent with the molecular formula.
- Fragment ions at m/z 91 ([C7H7]+, benzyl group) and m/z 140 ([PO3C2H6N]+, aminomethylphosphonate moiety).
Properties
Molecular Formula |
C15H18NO3P |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
bis(phenylmethoxy)phosphorylmethanamine |
InChI |
InChI=1S/C15H18NO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13,16H2 |
InChI Key |
XCECBEHJATWCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Reaction
The Mannich reaction is a classical and widely used method for synthesizing aminomethylphosphonates, including this compound. This involves the condensation of a phosphite ester, formaldehyde, and an amine or ammonia source.
Procedure: Typically, dibenzyl phosphite reacts with formaldehyde and an amine under controlled temperature conditions (often below 40°C to control exothermicity). The reaction proceeds via a Mannich mechanism where the aminomethyl group is introduced onto the phosphonate ester (Figure 1).
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with careful temperature control to avoid side reactions. The reaction mixture is stirred until no further heat evolution is observed, indicating completion.
Yields: High yields are reported, often exceeding 80%, with the product isolated by distillation or chromatography.
Mechanism: The mechanism involves nucleophilic attack of the amine on formaldehyde to form an iminium intermediate, which then reacts with the phosphite ester to form the aminomethylphosphonate (Figure 5 and 7 in source).
Michaelis-Arbuzov Reaction
This method involves the nucleophilic substitution of benzyl halides by dialkyl phosphites to form benzyl phosphonates, which can be further aminated.
Procedure: Benzyl chloride or bromide is reacted with dibenzyl phosphite in the presence of a base such as potassium carbonate and catalytic potassium iodide in a solvent like polyethylene glycol (PEG-400). The reaction proceeds at room temperature or mild heating.
Advantages: This method avoids the use of expensive benzyl iodide by in situ generation via the Finkelstein reaction. PEG-400 acts as a green solvent and enhances nucleophilicity.
Yields: Good to excellent yields (often >80%) are obtained for benzyl phosphonates, which can be converted to aminomethyl derivatives by subsequent amination steps.
Mechanism: The reaction proceeds via formation of benzyl iodide intermediate, followed by nucleophilic attack by the phosphite anion to form the phosphonate ester (source).
Boron Trifluoride Etherate Catalyzed Synthesis
A more recent method involves the reaction of benzylamine derivatives or benzoxazines with dialkyl phosphites in the presence of boron trifluoride etherate as a Lewis acid catalyst.
Procedure: Benzylamine derivatives are reacted with diethyl phosphite and boron trifluoride etherate in acetonitrile under nitrogen atmosphere at room temperature for 48–72 hours.
Yields: This method can achieve very high yields (up to 96%) of α-aminophosphonates, which are structurally related to this compound (source).
Purification: Products are purified by flash chromatography using hexane/ethyl acetate mixtures.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Reaction | Dibenzyl phosphite, formaldehyde, amine | <40°C, solvent (ethanol/acetonitrile) | 80–98 | High yield, straightforward | Requires careful temperature control |
| Michaelis-Arbuzov Reaction | Benzyl halide, dibenzyl phosphite, K2CO3, KI, PEG-400 | Room temp, 6 h | 75–90 | Mild conditions, green solvent | Possible side products if not controlled |
| BF3·OEt2 Catalyzed Reaction | Benzylamine derivatives, diethyl phosphite, BF3·OEt2 | 26°C, 48–72 h, acetonitrile | Up to 96 | High selectivity, mild conditions | Longer reaction time |
Detailed Research Findings
Mannich Reaction Efficiency: Experimental data show that the reaction of diethyl phosphite with formaldehyde and diethylamine yields diethylaminomethylphosphonate with 84.2% yield, and similar reactions with methyloldiethylamine yield 98% (source). This demonstrates the robustness of the Mannich approach for aminomethylphosphonates.
Michaelis-Arbuzov Optimization: Studies optimizing the Michaelis-Arbuzov reaction found that PEG-400 as solvent with K2CO3 and KI additive significantly improves yields and reaction rates at room temperature, avoiding harsh conditions and toxic reagents (source). The in situ formation of benzyl iodide is key to the reaction efficiency.
Lewis Acid Catalysis: The use of boron trifluoride etherate catalysis allows for the synthesis of α-aminophosphonates under mild conditions with excellent yields (up to 96%) and high purity, as demonstrated in reactions with benzylamine derivatives (source). This method is particularly useful for sensitive substrates.
Summary and Recommendations
The Mannich reaction remains a classical, high-yielding, and reliable method for preparing this compound and related compounds, especially when using formaldehyde and amines with dialkyl phosphites.
The Michaelis-Arbuzov reaction with in situ benzyl iodide formation in PEG-400 offers a green, mild, and efficient alternative for synthesizing benzyl phosphonates, which can be further aminated.
The boron trifluoride etherate catalyzed method provides a modern, high-yielding approach for α-aminophosphonates, suitable for complex or sensitive substrates.
Each method has its own advantages depending on the substrate availability, desired purity, and reaction scale. For industrial or large-scale synthesis, the Michaelis-Arbuzov method with PEG-400 is attractive due to mild conditions and environmental considerations. For laboratory-scale synthesis requiring high purity, the BF3·OEt2 catalyzed method is recommended.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures (80°C to 140°C).
Substitution: Reagents such as alkyl halides and amines are commonly used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl (aminomethyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl (aminomethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphonate group and the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Similar Dibenzyl Phosphonates
Structural and Functional Variations
The table below summarizes key dibenzyl phosphonate derivatives, their synthesis methods, reactivity, and applications:
Key Comparative Findings
Deprotection Strategies
- Benzyl esters in dibenzyl phosphonates are selectively removed via catalytic hydrogenolysis (Pd/C), avoiding harsh acidic conditions required for methyl or ethyl esters . This property is critical in synthesizing bioactive phosphonic acids (e.g., fosfomycin derivatives) .
- In contrast, diethyl phosphonates require stronger acids (e.g., TMSBr) for deprotection, limiting their utility in acid-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
